4-Desmethoxypropoxyl-4-methoxy Rabeprazole

Pharmaceutical Analysis Impurity Profiling Quality Control

Generic impurity standards compromise ANDA regulatory filings. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole (CAS 102804-77-3), designated Rabeprazole EP Impurity E, is the structurally exact 4-methoxy analogue with distinct chromatographic behavior, MW 301.36 g/mol, and mp 141-143°C. • Validates stability-indicating HPLC/UPLC methods per ICH Q2(R1). • Directly supports EP impurity profiling, forced degradation studies, and ANDA dossier submission. • Traceable reference material for commercial batch release and pharmacopoeial compliance.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
CAS No. 102804-77-3
Cat. No. B021922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desmethoxypropoxyl-4-methoxy Rabeprazole
CAS102804-77-3
Synonyms2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; 
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC
InChIInChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyITARWNDPMUQOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole EP Impurity E (CAS 102804-77-3) Overview


4-Desmethoxypropoxyl-4-methoxy Rabeprazole (CAS 102804-77-3) is a key pharmaceutical impurity standard, officially designated as Rabeprazole EP Impurity E [1]. It is also known as the methoxy analogue of rabeprazole [2]. This compound is a structural variant of the proton pump inhibitor rabeprazole, formed during synthesis or as a degradation product, and is essential for analytical method development, validation, and quality control of rabeprazole drug substances and formulations [1].

Why Generic Impurity Standards Are Not Interchangeable


Impurities in pharmaceuticals are not interchangeable; each possesses a unique chemical structure, physical properties, and chromatographic behavior. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is specifically the 4-methoxy analogue, characterized by the absence of the 3-methoxypropoxy group present in the parent drug [1]. This structural difference fundamentally alters its molecular weight, polarity, and stability, leading to distinct retention times and separation profiles in HPLC and UPLC methods [2]. Substituting a generic rabeprazole impurity standard would compromise the accuracy, specificity, and reliability of analytical methods, potentially leading to regulatory non-compliance and failure to meet pharmacopoeial requirements for impurity profiling [3].

Quantitative Differentiation from Rabeprazole and Related Impurities


Purity Specification Comparison

4-Desmethoxypropoxyl-4-methoxy Rabeprazole (CAS 102804-77-3) is supplied as an analytical standard with a purity specification of >95% (HPLC) . This is intentionally lower than the ≥98% purity requirement for the active pharmaceutical ingredient (API) rabeprazole sodium . This difference is critical: the impurity standard is used as a marker for identification and quantification, not as a drug substance, and its lower purity reflects its role as a reference material where exact composition and identity are paramount rather than ultimate chemical purity .

Pharmaceutical Analysis Impurity Profiling Quality Control

Melting Point Comparison

The melting point of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is reported as 141-143°C (with decomposition) [1]. In contrast, rabeprazole sodium melts at approximately 150°C . This 7-9°C difference in thermal behavior is a direct consequence of the structural modification (replacement of the methoxypropoxy group with a methoxy group) and provides a clear, measurable parameter for distinguishing the impurity from the parent API in solid-state characterization and purity assessments [1].

Physical Characterization Polymorph Screening Analytical Method Development

Molecular Weight Comparison

4-Desmethoxypropoxyl-4-methoxy Rabeprazole has a molecular weight of 301.36 g/mol , whereas rabeprazole sodium has a molecular weight of 381.43 g/mol . This 80.07 g/mol difference arises from the loss of the 3-methoxypropoxy side chain and the sodium counterion. In mass spectrometry-based impurity profiling, this substantial mass difference ensures unambiguous identification and prevents misassignment of peaks, a critical requirement for regulatory submission and method validation [1].

Mass Spectrometry LC-MS Method Development Impurity Identification

Pharmacopoeial Identity

4-Desmethoxypropoxyl-4-methoxy Rabeprazole is officially recognized and designated as Rabeprazole EP Impurity E in the European Pharmacopoeia [1]. This specific designation distinguishes it from other rabeprazole-related substances (e.g., Impurity A, B, C, D, F, G, etc.), each with unique chemical identities and CAS numbers [2]. While the exact acceptance limit for this impurity is not publicly available in this analysis, its inclusion in the EP monograph mandates its control, and analytical methods must be validated to detect and quantify this specific entity [1].

Regulatory Compliance Pharmacopoeial Standards ANDA Filings

Key Applications in Pharmaceutical Development


Analytical Method Development and Validation

4-Desmethoxypropoxyl-4-methoxy Rabeprazole is essential for developing and validating stability-indicating HPLC or UPLC methods. Its distinct molecular weight (301.36 g/mol) and chromatographic behavior allow for robust separation and quantification of this specific impurity from the API and other process-related impurities, ensuring method specificity and accuracy as required by ICH Q2(R1) guidelines [1].

QC Release Testing and Stability Studies

As Rabeprazole EP Impurity E, this standard is used to monitor impurity levels during long-term and accelerated stability studies of rabeprazole drug products. Its quantified presence, or absence, in stability samples confirms that the drug product meets pharmacopoeial specifications and remains within safe impurity limits over its shelf life, a requirement for commercial batch release [1].

Impurity Profiling for Regulatory Submissions

For generic drug manufacturers seeking ANDA approval, demonstrating control of EP-listed impurities is mandatory. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole serves as the primary reference material to identify, quantify, and justify acceptance limits for Impurity E in the drug substance, directly supporting the impurity profile section of regulatory dossiers submitted to agencies like the FDA and EMA [1].

Forced Degradation Studies

The distinct melting point (141-143°C) and structural features of this impurity make it a valuable marker in forced degradation studies. By subjecting rabeprazole API to stress conditions (heat, humidity, oxidation) and monitoring the formation of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole, researchers can confirm degradation mechanisms and establish the intrinsic stability profile of the drug, a key component of pharmaceutical development reports [1].

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